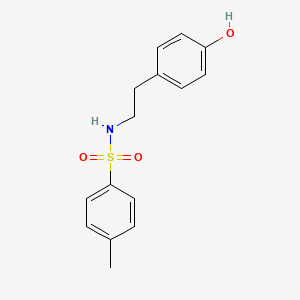
1-(3-Chlorophenyl)-3-pyridin-2-ylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-3-pyridin-2-ylthiourea is an organic compound that belongs to the class of thioureas. This compound is characterized by the presence of a thiourea group (-NH-C(=S)-NH-) attached to a 3-chlorophenyl and a pyridin-2-yl group. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-pyridin-2-ylthiourea typically involves the reaction of 3-chloroaniline with pyridine-2-carbonyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Chlorophenyl)-3-pyridin-2-ylthiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorophenyl)-3-pyridin-2-ylthiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The thiourea group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings can participate in π-π interactions with receptor sites, enhancing binding affinity.
Comparación Con Compuestos Similares
3-Chloromethcathinone: A synthetic cathinone with a similar 3-chlorophenyl group.
Triazole and Pyrazole Derivatives: These compounds share structural similarities and exhibit diverse biological activities.
Uniqueness: 1-(3-Chlorophenyl)-3-pyridin-2-ylthiourea is unique due to its combination of a thiourea group with both a 3-chlorophenyl and a pyridin-2-yl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
344254-29-1 |
|---|---|
Fórmula molecular |
C12H10ClN3S |
Peso molecular |
263.75 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-3-pyridin-2-ylthiourea |
InChI |
InChI=1S/C12H10ClN3S/c13-9-4-3-5-10(8-9)15-12(17)16-11-6-1-2-7-14-11/h1-8H,(H2,14,15,16,17) |
Clave InChI |
KJWFTVWWEOPVBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)NC(=S)NC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B14247047.png)
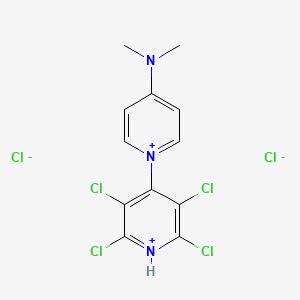
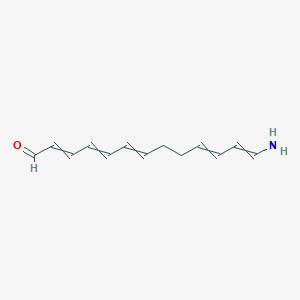
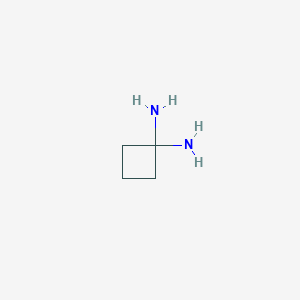
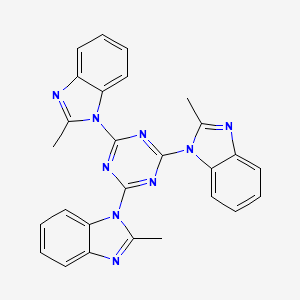
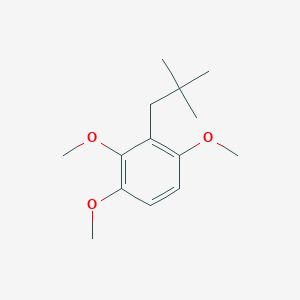
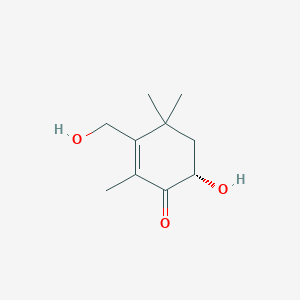
![7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-enoic acid](/img/structure/B14247070.png)
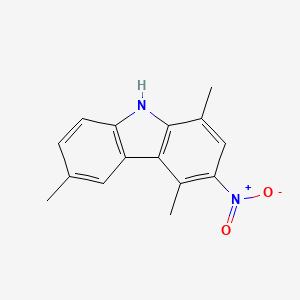
![Methyl 3-{3-[(Z)-(1-hydroxypyridin-2(1H)-ylidene)amino]propoxy}benzoate](/img/structure/B14247083.png)
![2-Cyclohexyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14247086.png)


